![molecular formula C16H11N3O5S B2652100 N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide CAS No. 1321988-16-2](/img/structure/B2652100.png)
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H11N3O5S and its molecular weight is 357.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Eukaryotic DNA Topoisomerase II Inhibitors
Compounds with structures incorporating elements such as benzoxazole, benzimidazole, and benzothiazole have been identified as potent eukaryotic DNA topoisomerase II inhibitors. These inhibitors are crucial for cancer research as they can impede the proliferation of cancer cells by interfering with the DNA replication process. A study highlighted several derivatives, including benzothiazole, exhibiting significant inhibitory activity, suggesting the potential of related compounds in cancer therapy (Pınar et al., 2004).
Anticancer Activity
Thiazolidinediones with benzothiazole moieties have been explored for their antitumor effects. Specific 4-thiazolidinones containing the benzothiazole unit showed anticancer activity across various cancer cell lines, including leukemia, melanoma, and lung cancer. These findings suggest that compounds with related structures could be developed as anticancer agents, highlighting the importance of such chemical frameworks in drug discovery (Havrylyuk et al., 2010).
Antimicrobial Agents
Novel fluoroquinolone derivatives with N-thiomide linkage to 6-substituted-2-aminobenzothiazoles have demonstrated substantial antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that benzothiazole derivatives could serve as a basis for developing new antibacterial drugs, indicating the broad utility of such compounds in addressing infectious diseases (Sharma et al., 2017).
Alzheimer's Disease Imaging
Research on carbon-11-labeled CK1 inhibitors, which include structures similar to the molecule , underscores the potential of benzothiazole derivatives in developing PET radiotracers for Alzheimer's disease. These compounds could enhance diagnostic accuracy for neurodegenerative diseases, demonstrating the versatility of such chemical frameworks in biomedical imaging (Gao et al., 2018).
Anti-inflammatory and Analgesic Agents
Benzoxazolone and benzothiazolone derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. This research suggests that modifications to these chemical structures can yield compounds with significant activity against inflammation and pain, further highlighting the chemical versatility and potential therapeutic applications of these frameworks (Abdelazeem et al., 2015).
Propiedades
IUPAC Name |
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c1-18-11-6-12-13(24-8-23-12)7-14(11)25-16(18)17-15(20)9-2-4-10(5-3-9)19(21)22/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYNBMCOSMNBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2652017.png)

![1-Ethenyl-2,4-diphenyl-5H,6H-benzo[h]quinolin-1-ium; tetrafluoroboranuide](/img/structure/B2652020.png)

![7-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2652022.png)
![N-(2,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2652023.png)
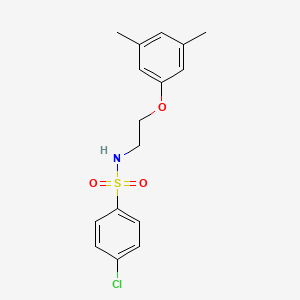
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2652025.png)
![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate](/img/structure/B2652029.png)
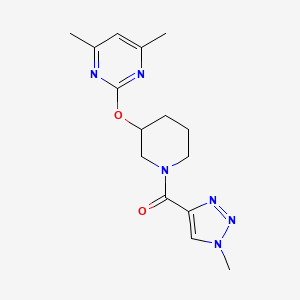
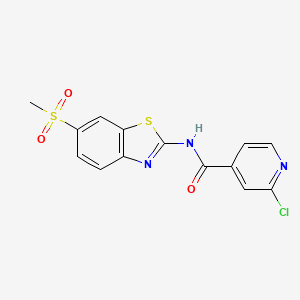
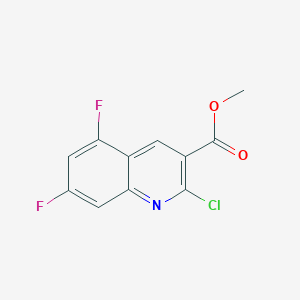
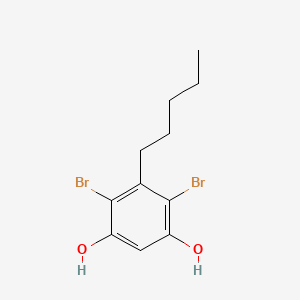
![Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B2652039.png)
